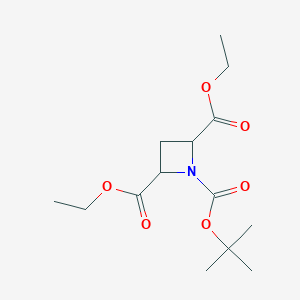
(3',4'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is a chemical compound with a complex structure, characterized by the presence of dichloro and fluoro substituents on a biphenyl core, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
(3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce nitrile groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
(3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-methylamine
- (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
Uniqueness
Compared to similar compounds, (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group.
Propiedades
Fórmula molecular |
C14H8Cl2FN |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-[2-(3,4-dichlorophenyl)-4-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-13-4-2-10(7-14(13)16)12-8-11(17)3-1-9(12)5-6-18/h1-4,7-8H,5H2 |
Clave InChI |
AMNBAFCMWHIEBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)CC#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)



